4-Anilinofuran-2(5H)-one falls under several classifications:
The synthesis of 4-Anilinofuran-2(5H)-one can be achieved through various methods, often involving the condensation of aniline derivatives with furan-based compounds. One common synthetic route is:
This method allows for the efficient production of 4-Anilinofuran-2(5H)-one while maintaining high yields and purity levels.
The molecular structure of 4-Anilinofuran-2(5H)-one features:
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can be utilized to confirm the structure:
4-Anilinofuran-2(5H)-one is involved in various chemical reactions that can modify its structure or enhance its biological activity:
The mechanism of action of 4-Anilinofuran-2(5H)-one is primarily linked to its interaction with biological targets:
4-Anilinofuran-2(5H)-one possesses several notable physical and chemical properties:
The compound exhibits stability under normal laboratory conditions but may degrade under strong acidic or basic environments.
The applications of 4-Anilinofuran-2(5H)-one are diverse:
The synthesis of 4-Anilinofuran-2(5H)-one (CAS 22273-65-0, C₁₀H₉NO₂) is rooted in broader advancements in tetronic acid chemistry. Early routes relied on pre-functionalized tetronic acids (4-hydroxyfuran-2-ones), where the C4 position was activated for nucleophilic substitution. Classical approaches involved:
The Doebner reaction (late 19th century) marked a pivotal shift, enabling direct assembly of 3-arylamino-5-arylfuran-2(5H)-ones from pyruvic acid, aldehydes, and aromatic amines. However, its application to 4-anilinofuranones required precise control of electronic and steric factors to avoid pyrrolidine-2,3-dione or quinoline side products [4] [8]. By the 2000s, multi-component reactions (MCRs) emerged, allowing simultaneous construction of the furanone core and C4-anilino functionality in a single pot, significantly improving atom economy [8].
Table 1: Evolution of Furanone Core Functionalization Strategies
Period | Strategy | Key Reagents/Conditions | Regioselectivity Challenge |
---|---|---|---|
Pre-1980s | O-Alkylation/Cleavage | Alkyl halides, strong base | Low (competing O/N-alkylation) |
1980s-2000s | Direct Amination | Electrophilic amination agents | Moderate (ring decomposition) |
Post-2000s | Multi-Component Reactions | Aldehydes, pyruvic acid, anilines | High (with optimized catalysts) |
Patent literature from the 1970s–1980s reveals concentrated efforts to optimize aniline coupling for opioid intermediates. US Patent US8742111B1 (2014, citing prior art) details a Strecker-based pathway where 1-benzyl-4-piperidinone reacts with aniline to form an aminonitrile, which undergoes acid-catalyzed hydration (trifluoroacetic acid/sulfuric acid) to yield a carboxamide. Subsequent cyclization and esterification produce methyl 4-anilino-4-piperidinecarboxylate—a direct analog to 4-anilinofuranone’s core motif [3]. Key innovations included:
These methodologies prioritized step economy over selectivity, with patents emphasizing yield (68–83%) rather than purity. For example, Merck KGaA’s 2018 patent (via ChemicalBook) lists 4-anilinofuran-2(5H)-one as a "patent-protected intermediate," restricting commercial availability despite established synthesis routes [2] [6].
Table 2: Key Patent-Disclosed Aniline Coupling Methods (1970s–2010s)
Patent/Entity | Synthetic Route | Aniline Coupling Step | Yield | Application Scope |
---|---|---|---|---|
US8742111B1 (2014) | Strecker → Hydration → Esterification | Acid-catalyzed aminonitrile hydration | 68–83% | Opioid intermediates (Carfentanil) |
Merck KGaA (2018) | Not disclosed | Protected for proprietary synthesis | N/A | Restricted commercial sale |
Shaanxi Dideu (2018) | Multi-component condensation | One-pot with arylidenepyruvic acids | 70–75% | Research-scale supply (98% purity) |
Early routes faced four critical bottlenecks:
Modern MCRs (e.g., pyrazole-4-carbaldehyde/pyruvic acid/aniline condensations) address these by:
Table 3: Synthetic Limitations vs. Modern Solutions
Challenge | Early Approach | Drawback | Modern Solution |
---|---|---|---|
Regioselectivity | O-Alkylation | <40% yield; side products | MCRs with acetic acid catalyst |
Functional Group Tolerance | Protective group chemistry | Added steps, reduced efficiency | Unprotected nitro/halo-anilines |
Scalability | Chromatographic purification | High cost, low throughput | Crystallization-friendly protocols |
Stereocontrol | None | Racemization at C5 | Chiral auxiliaries/biotransformations |
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: